molecular formula C9H18N2O2 B3045064 1-Methyl-3-N-Boc-amino-azetidine CAS No. 1017789-66-0

1-Methyl-3-N-Boc-amino-azetidine

Cat. No. B3045064
CAS RN: 1017789-66-0
M. Wt: 186.25 g/mol
InChI Key: JAUBBNYLYXFNEE-UHFFFAOYSA-N
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Description

1-Methyl-3-N-Boc-amino-azetidine, also known as tert-butyl N-(1-methylazetidin-3-yl)carbamate, is a chemical compound with the molecular formula C9H18N2O2 . It is a main product of BOC Sciences .


Synthesis Analysis

The synthesis of azetidines has been achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The InChI key of 1-Methyl-3-N-Boc-amino-azetidine is JAUBBNYLYXFNEE-UHFFFAOYSA-N . The canonical SMILES string is CC©©OC(=O)NC1CN(C1)C .


Chemical Reactions Analysis

Azetidines are four-membered nitrogen-containing heterocycles that hold great promise in current medicinal chemistry due to their desirable pharmacokinetic effects . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Physical And Chemical Properties Analysis

The molecular weight of 1-Methyl-3-N-Boc-amino-azetidine is 186.25 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has a density of 1.0234 g/mL at 25 °C .

Scientific Research Applications

Azaspiro [3.4]octanes

This compound acts as a precursor for the synthesis of azaspiro [3.4]octanes. These spirocyclic compounds have diverse biological activities and find applications in drug discovery and agrochemicals .

Heterocyclic Derivatives

Researchers explore NH-heterocyclic derivatives, including azetidine, pyrrolidine, and piperidine-saturated heterocycles. These compounds have applications in drug design, materials science, and catalysis .

Safety and Hazards

1-Methyl-3-N-Boc-amino-azetidine may cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

1-Methyl-3-N-Boc-amino-azetidine is used as a precursor to the synthesis of azaspiro[3.4]octanes . This suggests that it could play a significant role in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

Target of Action

1-Methyl-3-N-Boc-amino-azetidine is a complex organic compound that plays a significant role in organic synthesis . .

Mode of Action

It’s known that it’s widely used in organic synthesis as an amine protecting group

Biochemical Pathways

It’s known to be a significant intermediate in organic synthesis , suggesting it may be involved in various biochemical pathways depending on the context of the synthesis.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific context of the synthesis.

Action Environment

As an organic synthesis intermediate , its behavior may be influenced by factors such as temperature, pH, and the presence of other reactants.

properties

IUPAC Name

tert-butyl N-(1-methylazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-7-5-11(4)6-7/h7H,5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUBBNYLYXFNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635038
Record name tert-Butyl (1-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017789-66-0
Record name tert-Butyl (1-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-methylazetidin-3-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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